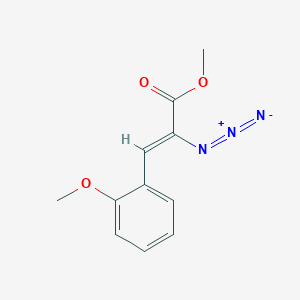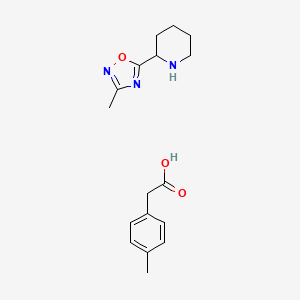
2-(4-methylphenyl)acetic acid;3-methyl-5-piperidin-2-yl-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methylphenyl)acetic acid;3-methyl-5-piperidin-2-yl-1,2,4-oxadiazole is a compound that combines two distinct chemical structures: 2-(4-methylphenyl)acetic acid and 3-methyl-5-piperidin-2-yl-1,2,4-oxadiazole
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)acetic acid;3-methyl-5-piperidin-2-yl-1,2,4-oxadiazole typically involves multiple steps. One common approach is to first synthesize the 2-(4-methylphenyl)acetic acid component, followed by the formation of the 3-methyl-5-piperidin-2-yl-1,2,4-oxadiazole moiety. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and ethanol, with reflux and room temperature conditions being employed at different stages .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as alkali metal halides and phase transfer catalysts can be used to facilitate the reactions .
化学反应分析
Types of Reactions
2-(4-methylphenyl)acetic acid;3-methyl-5-piperidin-2-yl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, ethanol, and thionyl chloride. Reaction conditions vary, with some reactions requiring reflux while others proceed at room temperature .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
2-(4-methylphenyl)acetic acid;3-methyl-5-piperidin-2-yl-1,2,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of 2-(4-methylphenyl)acetic acid;3-methyl-5-piperidin-2-yl-1,2,4-oxadiazole involves its interaction with molecular targets in biological systems. The compound may inhibit specific enzymes or receptors, leading to its antimicrobial effects. The exact pathways and molecular targets are still under investigation .
相似化合物的比较
Similar Compounds
Thiazoles: These compounds share some structural similarities with oxadiazoles and have diverse biological activities.
Indoles: Indole derivatives are known for their wide range of biological and clinical applications.
Uniqueness
2-(4-methylphenyl)acetic acid;3-methyl-5-piperidin-2-yl-1,2,4-oxadiazole is unique due to its combination of the 2-(4-methylphenyl)acetic acid and 3-methyl-5-piperidin-2-yl-1,2,4-oxadiazole moieties. This dual structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
属性
分子式 |
C17H23N3O3 |
|---|---|
分子量 |
317.4 g/mol |
IUPAC 名称 |
2-(4-methylphenyl)acetic acid;3-methyl-5-piperidin-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H10O2.C8H13N3O/c1-7-2-4-8(5-3-7)6-9(10)11;1-6-10-8(12-11-6)7-4-2-3-5-9-7/h2-5H,6H2,1H3,(H,10,11);7,9H,2-5H2,1H3 |
InChI 键 |
UXSDFIQGRLIXOA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)CC(=O)O.CC1=NOC(=N1)C2CCCCN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


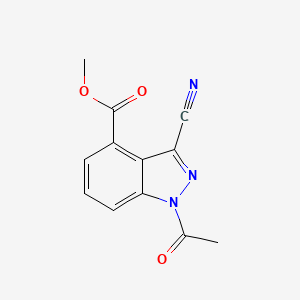
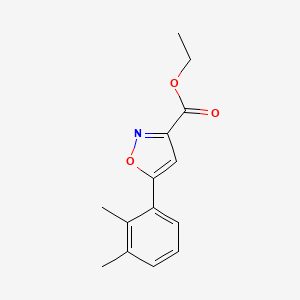
![1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone oxime](/img/structure/B13715768.png)
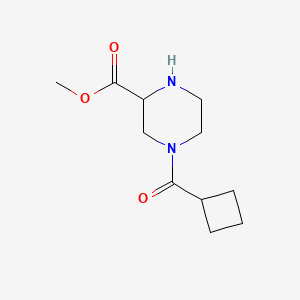
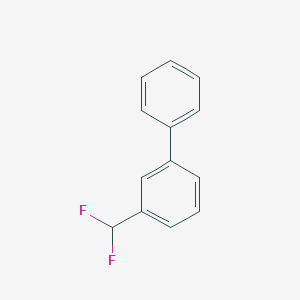
![5-[3-Oxo-3-phenylprop-1-enyl]-2-furaldehyde](/img/structure/B13715801.png)
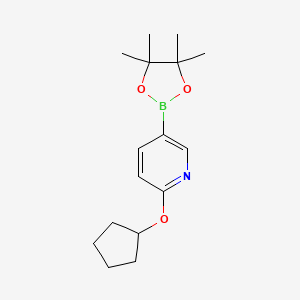
![(2S)-N-[(4S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide](/img/structure/B13715803.png)
![3-Chloro-N-[1-(pyridin-4-yl)ethyl]-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine](/img/structure/B13715810.png)
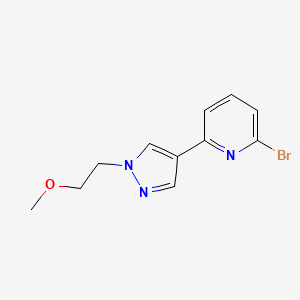
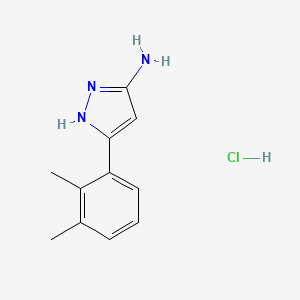
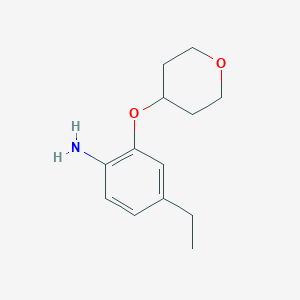
![(1R,9S,10R)-4-methyl-10-(trityloxymethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B13715832.png)
